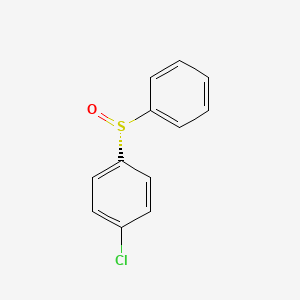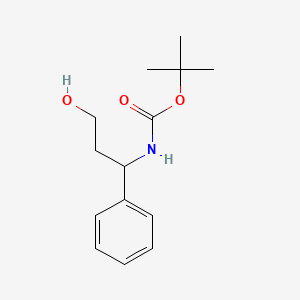
(R)-p-Chlorophenyl phenyl sulfoxide
Overview
Description
®-p-Chlorophenyl phenyl sulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group
Mechanism of Action
Target of Action
Sulfoxides, in general, are known to interact with a variety of biological targets due to their unique chemical properties .
Mode of Action
Sulfoxides are known to undergo various chemical reactions, including oxidation and reduction processes . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Sulfoxides are known to play a crucial role in organic and medicinal chemistry . They are involved in various biochemical pathways, including the oxidation of sulfides to sulfoxides .
Pharmacokinetics
The pharmacokinetics of sulfoxides, in general, are influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Some sulfoxides are known to display a salient pharmacological profile and have been introduced as marketed drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-p-Chlorophenyl phenyl sulfoxide. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
®-p-Chlorophenyl phenyl sulfoxide plays a significant role in various biochemical reactions, particularly as a ligand in transition metal catalysis. Sulfoxides, including ®-p-Chlorophenyl phenyl sulfoxide, are known to form stable complexes with transition metals, which can facilitate catalytic processes . The compound interacts with enzymes such as cytochrome P450, which is involved in the oxidation of sulfides to sulfoxides. Additionally, ®-p-Chlorophenyl phenyl sulfoxide can interact with proteins that have sulfoxide reductase activity, which can reduce the sulfoxide back to the corresponding sulfide .
Cellular Effects
The effects of ®-p-Chlorophenyl phenyl sulfoxide on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses. For instance, the oxidation of methionine residues in proteins to methionine sulfoxide can be reversed by methionine sulfoxide reductases, which are influenced by ®-p-Chlorophenyl phenyl sulfoxide . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, ®-p-Chlorophenyl phenyl sulfoxide exerts its effects through specific binding interactions with biomolecules. The sulfinyl group of the compound can form hydrogen bonds and coordinate with metal ions in enzymes, leading to enzyme inhibition or activation . For example, ®-p-Chlorophenyl phenyl sulfoxide can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
The stability and degradation of ®-p-Chlorophenyl phenyl sulfoxide in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of strong oxidizing agents . Long-term exposure to ®-p-Chlorophenyl phenyl sulfoxide in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of ®-p-Chlorophenyl phenyl sulfoxide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and liver toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses. These findings highlight the importance of dosage optimization in therapeutic applications of ®-p-Chlorophenyl phenyl sulfoxide.
Metabolic Pathways
®-p-Chlorophenyl phenyl sulfoxide is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and sulfoxide reductases . The compound can be metabolized to its corresponding sulfide or further oxidized to a sulfone. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of ®-p-Chlorophenyl phenyl sulfoxide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the cellular redox state.
Subcellular Localization
®-p-Chlorophenyl phenyl sulfoxide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-p-Chlorophenyl phenyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of ®-p-Chlorophenyl phenyl sulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-p-Chlorophenyl phenyl sulfoxide may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-p-Chlorophenyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can revert it to the sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: ®-p-Chlorophenyl phenyl sulfone.
Reduction: ®-p-Chlorophenyl phenyl sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-p-Chlorophenyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenyl sulfoxide
- p-Chlorophenyl sulfoxide
- Phenyl sulfone
- p-Chlorophenyl sulfone
Uniqueness
®-p-Chlorophenyl phenyl sulfoxide is unique due to its chiral nature and the presence of both phenyl and p-chlorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-chloro-4-[(R)-phenylsulfinyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFHWFVEIJJKX-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S@@](=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)


![3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B3116581.png)
![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride](/img/structure/B3116589.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)








